(+)-alpha-Muurolene
Overview
Description
(+)-alpha-Muurolene is a sesquiterpene compound that is commonly found in essential oils of various plants. This compound has gained attention in scientific research due to its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Sesquiterpene Production in Plant Cultures
Sellapan, Rohani, and Noor (2018) investigated the effects of methyl jasmonate on sesquiterpene production in Persicaria minor cell suspension culture. They found that α-muurolene was significantly higher in all treated cultures, indicating its role in plant defense mechanisms.
Antifungal Activity in Plant Pathogens
Chang et al. (2008) explored the antifungal activity of essential oils from Calocedrus macrolepis against plant pathogenic fungi. Sesquiterpenoid components like T-muurolol and α-cadinol, structurally similar to α-muurolene, showed strong antifungal activities.
Impact of Nutrients on Plant Metabolism
Musarurwa, Koegelenberg, and Makunga (2012) studied the effects of nitrogen, potassium, and water stress on secondary metabolite production in Salvia stenophylla microplants. They observed no significant changes in α-muurolene abundance under various treatments.
Volatile Compounds in Medicinal Plants
Savchenko (2018) identified α-muurolene as a main component in Calendula officinalis tinctures, used in ointments for its pharmacological effects.
Insecticidal Properties
Chaaban et al. (2018) examined the insecticidal activity of Baccharis dracunculifolia essential oil, finding α-muurolene among its major constituents. This highlights its potential use in eco-friendly pest control.
Impact on Grape Terpene Composition
Miao, Luo, Liu, Howell, and Zhang (2020) studied the influence of UV on free terpenes in grapes. They noted an elevated α-muurolene in UV-attenuated grapes, indicating its role in grape flavor and aroma under different UV exposures.
properties
IUPAC Name |
(1R,4aR,8aS)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAYBMKBYCGXDH-QLFBSQMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)C(=CCC2C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2[C@@H](CC1)C(=CC[C@@H]2C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275971, DTXSID601020738 | |
Record name | (+)-alpha-Muurolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(1R,4aR,8aS)-1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601020738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-alpha-Muurolene | |
CAS RN |
17627-24-6, 31983-22-9 | |
Record name | (+)-α-Muurolene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17627-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-alpha-Muurolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(1R,4aR,8aS)-1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601020738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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